molecular formula C10H18ClNO B1406836 (2E)-2-(Dimethylaminomethylidene)cycloheptan-1-one;hydrochloride CAS No. 1417368-42-3

(2E)-2-(Dimethylaminomethylidene)cycloheptan-1-one;hydrochloride

Cat. No.: B1406836
CAS No.: 1417368-42-3
M. Wt: 203.71 g/mol
InChI Key: GKKHDAWMCFCDIN-HRNDJLQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fundamental Chemical Identity and Nomenclature

(2E)-2-(Dimethylaminomethylidene)cycloheptan-1-one hydrochloride belongs to the broader family of enamine compounds, which are unsaturated organic molecules characterized by the presence of an amine group adjacent to a carbon-carbon double bond. The compound's systematic name reflects its complex structural features, including a seven-membered cycloheptanone ring system with a dimethylaminomethylidene substituent at the 2-position, existing in the (E)-stereochemical configuration and forming a hydrochloride salt.

The structural foundation of this compound can be understood through examination of closely related analogs found in chemical databases. The free base form, 2-((Dimethylamino)methylene)cycloheptan-1-one, has been documented with the molecular formula C₁₀H₁₇NO and molecular weight of 167.25 daltons. The compound exhibits characteristic enamine functionality, where the nitrogen atom participates in resonance stabilization with the adjacent double bond system.

Enamines are fundamentally defined as compounds derived from the condensation of aldehydes or ketones with secondary amines, resulting in the elimination of water and formation of a carbon-nitrogen single bond adjacent to a carbon-carbon double bond. The term "enamine" itself derives from the combination of "en" (indicating alkene character) and "amine," highlighting the dual nature of these molecules as both alkene and amine derivatives. This structural arrangement imparts unique chemical properties, making enamines both effective nucleophiles and bases due to the electron-donating character of the nitrogen atom.

Structural Classification and Ring System Analysis

The cycloheptanone core of (2E)-2-(Dimethylaminomethylidene)cycloheptan-1-one hydrochloride places it within the category of medium-ring ketones, specifically seven-membered cyclic ketones. This structural framework distinguishes it from the more commonly studied cyclohexanone derivatives, such as 2-((Dimethylamino)methylene)cyclohexan-1-one hydrochloride (CAS: 1417574-78-7), which features a six-membered ring system. The expansion from a six-membered to seven-membered ring introduces additional conformational flexibility and altered steric interactions that can significantly influence the compound's chemical behavior and biological activity.

Comparative analysis with structurally related compounds reveals important classification patterns. The cyclohexanone analog, 2-((Dimethylamino)methylene)cyclohexan-1-one hydrochloride, possesses the molecular formula C₉H₁₆ClNO and molecular weight of 189.68 daltons. This compound serves as a valuable reference point for understanding how ring size influences molecular properties within this chemical class. The systematic progression from cyclohexanone to cycloheptanone derivatives demonstrates the impact of ring expansion on molecular geometry and chemical reactivity patterns.

Stereochemical Considerations and Configuration Analysis

The (2E)-designation in the compound's name specifies the stereochemical configuration around the exocyclic double bond formed between the ring carbon and the dimethylaminomethylidene substituent. This E-configuration indicates that the highest priority substituents on each carbon of the double bond are positioned on opposite sides of the double bond plane, following Cahn-Ingold-Prelog priority rules. This stereochemical specification is crucial for understanding the compound's three-dimensional structure and its potential interactions with biological targets or other chemical species.

Stereochemical considerations become particularly important when examining the mechanism of enamine formation and subsequent chemical transformations. Research on related enamine systems has demonstrated that the formation of enamines from cyclohexanone and secondary amines proceeds through well-defined mechanistic pathways involving initial nucleophilic attack by the amine on the carbonyl carbon, followed by protonation, water elimination, and final proton abstraction to yield the enamine product. The stereochemical outcome of these reactions is influenced by factors including steric hindrance, electronic effects, and thermodynamic stability of the resulting products.

Comparative Analysis with Related Compound Classes

Table 1: Comparative Data for Related Cyclic Enamine Compounds

Compound Ring Size Molecular Formula Molecular Weight CAS Number Key Structural Features
2-((Dimethylamino)methylene)cyclohexan-1-one HCl 6-membered C₉H₁₆ClNO 189.68 1417574-78-7 Cyclohexanone core, HCl salt
2-((Dimethylamino)methylene)cycloheptan-1-one 7-membered C₁₀H₁₇NO 167.25 21977-72-0 Cycloheptanone core, free base
2-(Dimethylaminomethyl)-1-cyclohexanone HCl 6-membered C₉H₁₈ClNO 191.70 42036-65-7 Saturated methyl bridge

The classification of (2E)-2-(Dimethylaminomethylidene)cycloheptan-1-one hydrochloride within the broader context of nitrogen-containing heterocycles reveals its position as a member of the enamine subclass. Unlike simple aliphatic enamines, this compound incorporates the structural complexity of a medium-sized ring system, which introduces unique conformational and electronic characteristics. The presence of the dimethylamino group provides significant electron density to the enamine system, enhancing its nucleophilic character and potential for participation in various organic transformations.

Research on enamine chemistry has established that these compounds serve as versatile intermediates in organic synthesis, particularly in carbon-carbon bond-forming reactions such as the Stork enamine reaction. The specific structural features of cycloheptanone-derived enamines, including the seven-membered ring constraint and the dimethylaminomethylidene substituent, position this compound class as potentially valuable building blocks for the synthesis of complex organic molecules with defined stereochemical relationships.

Physical and Chemical Property Classifications

Table 2: Computational Chemistry Data for Related Compounds

Property Cyclohexanone Analog Cycloheptanone Analog Units
Topological Polar Surface Area (TPSA) 20.31 20.31 Ų
Calculated LogP 1.9968 1.9651 -
Hydrogen Bond Acceptors 2 2 Count
Hydrogen Bond Donors 0 0 Count
Rotatable Bonds 1 1 Count

The physical and chemical properties of (2E)-2-(Dimethylaminomethylidene)cycloheptan-1-one hydrochloride can be estimated through comparison with documented properties of related compounds. The cycloheptanone analog shows a calculated LogP value of 1.9651, indicating moderate lipophilicity. This property profile suggests that the compound would exhibit intermediate solubility characteristics, being neither highly hydrophilic nor extremely lipophilic. The topological polar surface area of 20.31 Ų indicates relatively low polarity, consistent with the enamine structural framework.

The computational chemistry data reveals important insights into the molecular characteristics that influence biological activity and chemical reactivity. The presence of two hydrogen bond acceptors (the ketone oxygen and the amine nitrogen) combined with the absence of hydrogen bond donors creates a specific interaction profile that could influence binding affinity to biological targets or participation in intermolecular interactions. The single rotatable bond count reflects the relatively rigid nature of the cyclic enamine structure, which constrains conformational flexibility and may contribute to selective binding interactions.

Storage and handling recommendations for related compounds provide additional insights into the chemical stability and practical considerations for (2E)-2-(Dimethylaminomethylidene)cycloheptan-1-one hydrochloride. Related cycloheptanone derivatives are typically stored under controlled conditions at 2-8°C in sealed, dry environments. These storage requirements reflect the potential sensitivity of enamine compounds to moisture and temperature fluctuations, which could lead to hydrolysis or other degradation pathways that compromise compound integrity.

The classification of this compound as a research chemical, as indicated for related analogs, emphasizes its primary utility in scientific investigation rather than direct application in consumer products. This classification aligns with the specialized nature of enamine chemistry and the specific expertise required for safe handling and effective utilization of these compounds in research settings. The compound's position within this classification framework reflects both its potential value as a research tool and the need for appropriate safety considerations during handling and storage.

Properties

IUPAC Name

(2E)-2-(dimethylaminomethylidene)cycloheptan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c1-11(2)8-9-6-4-3-5-7-10(9)12;/h8H,3-7H2,1-2H3;1H/b9-8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKHDAWMCFCDIN-HRNDJLQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CCCCCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\CCCCCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-2-(Dimethylaminomethylidene)cycloheptan-1-one;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • IUPAC Name : (2E)-2-(Dimethylaminomethylidene)cycloheptan-1-one hydrochloride
  • Molecular Formula : C10H15ClN2O
  • Molecular Weight : 202.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The dimethylamino group enhances the compound's ability to engage with neurotransmitter receptors, potentially influencing neurological pathways. The cycloheptanone structure may also contribute to its lipophilicity, facilitating membrane penetration and receptor binding.

Potential Biological Targets:

  • Receptors : Interaction with dopamine and serotonin receptors may lead to psychotropic effects.
  • Enzymes : Inhibition of specific enzymes involved in metabolic pathways could be explored for therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:

Activity TypeDescriptionReferences
Antidepressant EffectsModulation of neurotransmitter levels
Antimicrobial ActivityInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cell lines

Case Study 1: Antidepressant Properties

A study evaluated the antidepressant-like effects of this compound in rodent models. The results indicated significant reductions in immobility time during forced swim tests, suggesting enhanced mood-related behaviors.

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties revealed that the compound exhibited notable activity against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at low concentrations.

Case Study 3: Cytotoxic Effects on Cancer Cells

In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells. Flow cytometry analysis indicated an increase in sub-G1 phase cell populations, confirming apoptotic cell death.

Comparison with Similar Compounds

Core Ring Size and Substituent Variations

The target compound’s cycloheptanone core distinguishes it from analogs with smaller rings. Key structural analogs include:

Compound Name Core Ring Substituent(s) Key Properties/Applications Evidence ID
(2E)-2-(Dimethylaminomethylidene)cycloheptan-1-one HCl Cycloheptanone CH=N(CH₃)₂ (E-configuration) Potential NMDA receptor modulation* -
2-(Dimethylaminomethyl)-1-cyclohexanone HCl Cyclohexanone CH₂N(CH₃)₂ (saturated) Intermediate in analgesic synthesis
2-(Aminomethyl)cyclopentanone HCl Cyclopentanone CH₂NH₂ Unspecified biological activity
2,7-Bis(4-amidinobenzylidene)cycloheptan-1-one Cycloheptanone Two 4-amidinobenzylidene groups Dual trypsin/factor Xa inhibition

Notes:

  • Substituent effects: The methylidene group (CH=N) in the target compound introduces conjugation and planarity, which may improve receptor binding compared to saturated analogs like 2-(dimethylaminomethyl)-1-cyclohexanone HCl .

Physicochemical Data :

  • Target compound : Predicted higher polarity due to the conjugated imine group, enhancing solubility in polar solvents.
  • Cyclohexanone analog (): SMILES: CN(C)CC1CCCCC1=O.Cl Molecular weight: 193.69 g/mol (base) + 36.46 g/mol (HCl) = 230.15 g/mol. Spectroscopy: <sup>1</sup>H NMR signals for methyl groups appear at δ 2.29–2.56 (m, 7H) .

Q & A

Basic Question: What are the key synthetic pathways for preparing (2E)-2-(Dimethylaminomethylidene)cycloheptan-1-one;hydrochloride?

Methodological Answer:
The synthesis typically involves:

Starting Material : Cycloheptan-1-one as the base structure.

Condensation Reaction : Reacting cycloheptan-1-one with dimethylamine under acidic or basic conditions to form the enamine intermediate. The (2E)-configuration is controlled by steric and electronic factors during the reaction .

Hydrochloride Salt Formation : Treating the free base with hydrochloric acid to improve solubility and stability .
Critical Considerations :

  • Solvent choice (e.g., dichloromethane or THF) affects reaction efficiency.
  • Temperature control (e.g., reflux vs. room temperature) influences isomer purity .

Basic Question: How is the stability of this compound influenced by pH and temperature?

Methodological Answer:

  • pH Sensitivity : The hydrochloride salt form enhances aqueous solubility but may hydrolyze under strongly alkaline conditions. Stability studies should monitor degradation products via HPLC or LC-MS .
  • Thermal Stability : Accelerated stability testing at 40–60°C can predict shelf-life. DSC/TGA analyses determine decomposition thresholds .

Basic Question: What spectroscopic techniques are used to confirm the (2E)-configuration?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR reveals coupling constants (JJ) between the enamine proton and adjacent groups. For the (2E)-isomer, JJ values typically exceed 12 Hz due to trans-diaxial geometry .
  • IR Spectroscopy : Stretching frequencies for C=N (1650–1700 cm1^{-1}) and C=O (1700–1750 cm1^{-1}) confirm functional groups .

Advanced Question: How does the (2E)-configuration influence tautomerization or isomerization under reaction conditions?

Methodological Answer:

  • Tautomerization : The enamine structure may tautomerize to an imine under acidic conditions. Kinetic studies (e.g., UV-Vis monitoring) quantify equilibrium shifts .
  • Photoisomerization : UV light can induce (E)→(Z) isomerization. Circular dichroism (CD) or polarimetry tracks configurational changes .

Advanced Question: What strategies are employed to assess receptor-binding affinity or enzyme inhibition?

Methodological Answer:

  • Binding Assays : Radioligand displacement (e.g., 3^3H-labeled competitors) quantifies affinity for targets like GPCRs or kinases.
  • Enzyme Inhibition : IC50_{50} values are determined via fluorogenic substrates or colorimetric assays (e.g., NADH depletion in dehydrogenase studies) .

Advanced Question: How are impurities profiled and quantified during synthesis?

Methodological Answer:

  • HPLC-MS : A C18 column with gradient elution (acetonitrile/water + 0.1% TFA) resolves impurities. MS/MS identifies structural analogs (e.g., (2Z)-isomers or demethylated byproducts) .
  • Validation Parameters : Linearity (R2^2 > 0.99), LOD/LOQ, and recovery rates (90–110%) comply with ICH guidelines .

Advanced Question: What solvent systems optimize yield in large-scale synthesis?

Methodological Answer:

  • Polar Aprotic Solvents : DMF or DMSO enhance reaction rates but may complicate purification.
  • Biphasic Systems : Ethyl acetate/water mixtures improve extraction efficiency for intermediates .

Advanced Question: How are enantiomers resolved if chiral centers are present?

Methodological Answer:

  • Chiral Chromatography : Use of Chiralpak® columns with hexane/isopropanol mobile phases.
  • Diastereomeric Salt Formation : Tartaric acid derivatives selectively crystallize one enantiomer .

Advanced Question: What computational methods predict biological activity?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., dopamine receptors).
  • QSAR Models : Hammett constants or logP values correlate substituent effects with activity .

Advanced Question: How are analytical methods validated for regulatory compliance?

Methodological Answer:

  • ICH Guidelines : Validate specificity, accuracy, precision, and robustness. For example, spike-and-recovery experiments assess accuracy .
  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to validate stability-indicating methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-(Dimethylaminomethylidene)cycloheptan-1-one;hydrochloride
Reactant of Route 2
Reactant of Route 2
(2E)-2-(Dimethylaminomethylidene)cycloheptan-1-one;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.